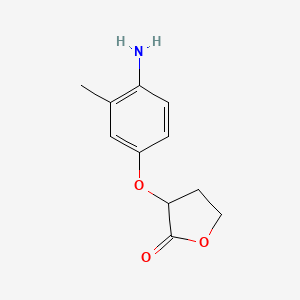
4-Borono-2-(trifluoromethyl)benzoic acid
Descripción general
Descripción
4-Borono-2-(trifluoromethyl)benzoic acid is a chemical compound with the molecular weight of 233.94 . It has gained significant attention due to its unique properties and potential applications in various fields of research and industry.
Molecular Structure Analysis
The IUPAC name for this compound is 4-(dihydroxyboryl)-2-(trifluoromethyl)benzoic acid . The InChI code is 1S/C8H6BF3O4/c10-8(11,12)6-3-4(9(15)16)1-2-5(6)7(13)14/h1-3,15-16H,(H,13,14) .Physical And Chemical Properties Analysis
4-Borono-2-(trifluoromethyl)benzoic acid is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . The compound is harmful by inhalation, in contact with skin, and if swallowed .Aplicaciones Científicas De Investigación
Electrochemical Oxidation Studies
Electrochemical oxidation of benzoic acid derivatives, including those structurally related to 4-Borono-2-(trifluoromethyl)benzoic acid, has been studied over boron-doped diamond electrodes. This research is crucial for understanding the degradation pathways and by-products of these compounds. It also sheds light on their ecotoxicity and the efficiency of electrochemical processes in treating water contaminated with such compounds (Velegraki et al., 2010).
Catalytic Applications
Derivatives of benzoic acid, akin to 4-Borono-2-(trifluoromethyl)benzoic acid, have been employed as catalysts in various chemical reactions. For instance, the role of the ortho-substituent on phenylboronic acid in catalyzing dehydrative condensation between carboxylic acids and amines has been studied. These findings are significant for the synthesis of peptides and peptidomimetics, highlighting the potential of these compounds in facilitating complex organic reactions (Wang et al., 2018).
Analytical Chemistry
In the field of analytical chemistry, boronic acids similar to 4-Borono-2-(trifluoromethyl)benzoic acid are used as reagents. For example, the chromatographic properties of various electron-capturing boronic acids have been compared for their effectiveness in analyzing bifunctional compounds. These studies are pivotal in establishing criteria for selecting the most useful reagents in analytical problems (Poole et al., 1979).
Boronic Acid-Catalyzed Reactions
Boronic acid, a versatile molecule in chemistry, has been used in a range of catalytic reactions. Studies have demonstrated its use in aza-Michael additions and other complex chemical processes. This highlights the multifaceted role of boronic acids, such as 4-Borono-2-(trifluoromethyl)benzoic acid, in facilitating and enhancing various organic reactions (Hashimoto et al., 2015).
Synthesis of Novel Compounds
4-Borono-2-(trifluoromethyl)benzoic acid derivatives have potential applications in the synthesis of new compounds, such as novel amino acids and pseudopeptides. These compounds are promising in the field of combinatorial chemistry and drug development, showcasing the importance of these boronic acid derivatives in creating new molecular entities (Pascal et al., 2000).
Safety And Hazards
The compound is classified as harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Propiedades
IUPAC Name |
4-borono-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O4/c10-8(11,12)6-3-4(9(15)16)1-2-5(6)7(13)14/h1-3,15-16H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTZBGVJUBFOBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)O)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681877 | |
| Record name | 4-Borono-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Borono-2-(trifluoromethyl)benzoic acid | |
CAS RN |
1050424-03-7 | |
| Record name | 4-Borono-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



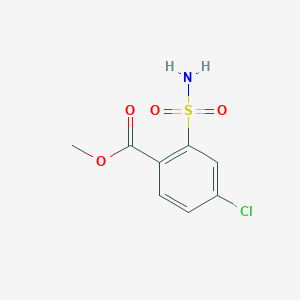
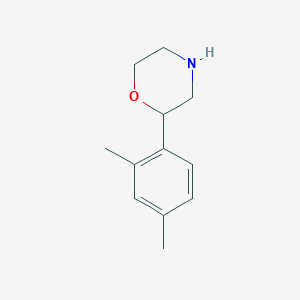
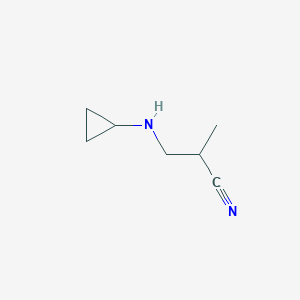
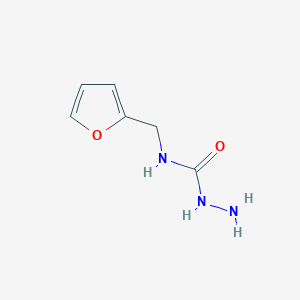
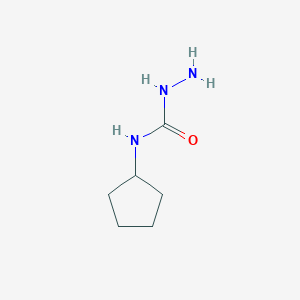
![3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B1523189.png)
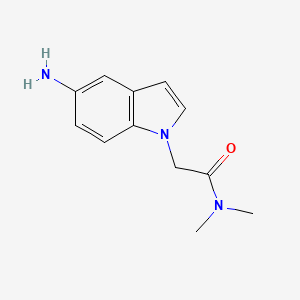
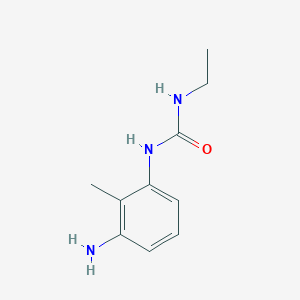
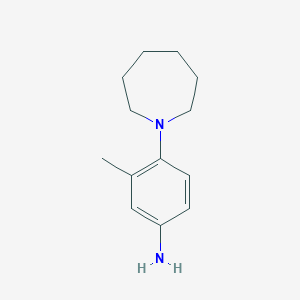

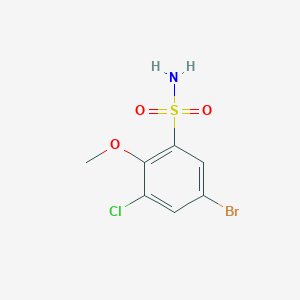
![2-[5-amino-3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1523198.png)
![4-[(3-Hydroxypropyl)sulfanyl]benzoic acid](/img/structure/B1523199.png)
